Methyl 5-oxo-2-piperazinecarboxylate hydrochloride
Description
Significance of Piperazine (B1678402) Ring Systems in Organic Synthesis
The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of organic and medicinal chemistry. It is considered a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. rsc.orgmdpi.com The versatile basic structure of piperazine facilitates the development of new bioactive molecules. researchgate.net
The significance of the piperazine ring in organic synthesis stems from several key features:
Structural Rigidity: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous in designing molecules that fit specific biological targets.
Functionalization Sites: The two nitrogen atoms serve as reactive sites for a wide range of chemical modifications. mdpi.com This allows chemists to easily introduce various substituents to modulate a molecule's properties. Common synthetic strategies include N-alkylation, N-arylation (such as the Buchwald–Hartwig coupling), and reductive amination. mdpi.com
Physicochemical Properties: The inclusion of the piperazine moiety often improves the physicochemical properties of a molecule. The two nitrogen atoms can act as hydrogen bond acceptors, which can enhance aqueous solubility and bioavailability, crucial characteristics for potential therapeutic agents. researchgate.net
Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, highlighting the importance of these sites in synthetic diversification. mdpi.com However, there is a growing interest in developing methods for functionalizing the carbon atoms of the ring to access greater structural diversity. mdpi.com
Overview of 2-Oxopiperazine Architectures in Chemical Research
The 2-oxopiperazine, also known as piperazin-2-one, is a derivative of piperazine featuring a carbonyl group at the second position of the ring. This structural modification imparts distinct chemical properties and has established the 2-oxopiperazine core as a vital building block in modern chemical research. sigmaaldrich.com
A primary application of the 2-oxopiperazine architecture is in the field of peptidomimetics—molecules designed to mimic the structure and function of peptides. nih.govnih.gov Simple linear peptides often suffer from poor stability and limited conformational rigidity. By incorporating the 2-oxopiperazine unit into a molecule's main chain, chemists can create a more rigid structure that can lead to higher binding affinity for protein targets. nih.gov These structures can mimic the bioactive β-turn structural motif of proteins. researchgate.net
The 2-oxopiperazine scaffold is frequently used in the construction of combinatorial libraries for high-throughput screening in drug discovery. nih.gov Researchers have developed synthetic routes to produce highly functionalized, chiral 2-oxopiperazines that can be screened for various biological activities, such as potential PAR1 (Protease-Activated Receptor 1) antagonists. nih.gov
Contextualizing Methyl 5-oxo-2-piperazinecarboxylate Hydrochloride within Synthetic Chemical Methodologies
This compound is a specific, functionalized derivative within the 2-oxopiperazine class. Its structure contains several key features that make it a valuable intermediate in multi-step organic synthesis. The presence of a methyl ester at the 2-position and a carbonyl group at the 5-position on the piperazine ring provides distinct points for further chemical elaboration.
As a hydrochloride salt, the compound generally exhibits improved stability and handling characteristics compared to its freebase form. In synthetic methodologies, it serves as a chiral building block. The stereochemistry of such intermediates is crucial for achieving high enantioselectivity in the final products, which is a critical aspect of modern pharmaceutical development. myskinrecipes.com The ester functionality allows for various transformations, such as amide bond formation, while the piperazine nitrogens can be selectively protected and deprotected to allow for sequential reactions at different sites. Its structural framework is analogous to other key chiral intermediates used in the synthesis of complex bioactive molecules, including protease inhibitors and neuroactive compounds. myskinrecipes.com
Detailed Research Findings
This compound is primarily utilized as a specialized building block in organic synthesis. Its chemical identity is well-defined by its structural and physical properties.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | methyl 5-oxopiperazine-2-carboxylate;hydrochloride |
| Molecular Formula | C₆H₁₁ClN₂O₃ |
| Molecular Weight | 194.61 g/mol |
| CAS Number | 2413373-71-2 |
Data sourced from PubChem. nih.gov
The synthesis of related piperazine carboxylate structures often involves multi-component reactions or cyclization of linear precursors. For instance, a versatile method for creating similar 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters utilizes a one-pot condensation of an aldehyde, an amine, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester. researchgate.net Such methodologies underscore the modular approach often taken to construct these heterocyclic systems, allowing for the introduction of various substituents to build molecular diversity.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-1-CBZ-5-oxo-piperidine-2-carboxylic acid methyl ester |
| 3-dimethylamino-2-isocyano-acrylic acid methyl ester |
| 8-Chloro-9-fluoro-5oxo-1,2-dihydro-5H-thiazolo(3,2-a)-quinoline-4-carboxylic acid |
| 9-Fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-1,2-dihydro-5H-thiazolo(3,2-a)-quinoline-4-carboxylic acid |
| Amoxapine |
| Avapritinib |
| Bifeprunox |
| Brexpiprazole |
| Ciprofloxacin |
| Cyclizine |
| Flibanserin |
| Imatinib |
| Indoxacarb |
| Itraconazole |
| Letermovir |
| N-methylpiperazine |
| Oxatomide |
| Sildenafil |
| Vilazodone |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 5-oxopiperazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c1-11-6(10)4-2-8-5(9)3-7-4;/h4,7H,2-3H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVKOTUOGQUKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Oxo 2 Piperazinecarboxylate Hydrochloride and Analogs
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical and efficient synthetic route.
The asymmetric synthesis of chiral piperazines often begins with materials from the "chiral pool," which consists of enantiomerically pure natural products like amino acids. uh.edu A practical and scalable route to enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. rsc.org This strategy is advantageous as the inherent chirality of the amino acid is transferred to the final product, avoiding the need for chiral resolution steps. researchgate.net
For Methyl 5-oxo-2-piperazinecarboxylate, a logical precursor is a derivative of a dicarboxylic amino acid, such as glutamic acid or aspartic acid. The synthesis involves transforming one of the carboxylic acid groups into an amine, which then participates in the formation of the piperazine (B1678402) ring. For instance, a synthetic route might involve the regioselective ring-opening of a chiral aziridine (B145994) derived from a natural amino acid with an amino acid methyl ester. rsc.org The use of chiral Ni(II) complexes of Schiff bases has also emerged as a leading methodology for the asymmetric synthesis of various tailor-made amino acids that can serve as precursors. nih.govehu.es
Table 1: Key Chiral Precursors in Asymmetric Synthesis
| Precursor Type | Example | Role in Synthesis |
|---|---|---|
| α-Amino Acids | L-Glutamic Acid | Provides the carbon backbone and the C2 stereocenter. |
| Chiral Aziridines | (S)-Aziridine-2-carboxylate | Acts as an electrophile for ring-opening by a diamine. rsc.org |
An alternative retrosynthetic approach involves the use of 2,5-diketopiperazines (DKPs) as key intermediates. wikipedia.org DKPs are cyclic dipeptides formed from the condensation of two α-amino acids. researchgate.netnih.gov The synthesis of the target molecule from a DKP would require the selective reduction of one of the two amide (lactam) carbonyl groups to a methylene (B1212753) group.
This strategy is well-documented for producing piperazines. thieme-connect.com For example, a diketopiperazine derived from L-proline and another amino acid can be efficiently reduced using a NaBH₄/I₂ reagent system to yield enantiomerically pure bicyclic piperazines. rsc.org The synthesis of the DKP precursor itself is straightforward, often involving the condensation of two amino acids in a solvent like ethylene (B1197577) glycol or via catalytic hydroxy-directed peptide bond formations. organic-chemistry.orgwhiterose.ac.uk The challenge in this approach lies in achieving regioselective reduction if the DKP is unsymmetrical.
Table 2: Diketopiperazine-Based Synthetic Strategy
| Step | Description | Key Intermediates |
|---|---|---|
| 1. DKP Formation | Condensation of two α-amino acid esters. organic-chemistry.org | Substituted 2,5-Diketopiperazine |
| 2. Selective Protection | Protection of one nitrogen atom if required. | N-protected DKP |
| 3. Regioselective Reduction | Reduction of one carbonyl group of the DKP ring. thieme-connect.com | Piperazin-2-one derivative |
Direct Synthesis and Cyclization Strategies
Direct synthesis involves the construction of the target molecule in a forward sequence from simple starting materials. The key step is often the formation of the heterocyclic ring.
The construction of substituted piperazinones typically involves multi-step sequences. A common strategy involves the initial formation of a linear diamine precursor, followed by cyclization. For example, a facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates has been reported. rsc.org This sequence involves a Michael addition of a primary amine onto an activated alkene, followed by acylation with an α-bromo acid chloride. The resulting intermediate then undergoes a ring-closing twofold nucleophilic substitution to form the piperazinone ring. rsc.org
Another established multi-step approach is the reaction of a diamine with an α,β-unsaturated ester. The sequence of N-alkylation using alkyl halides or reductive amination followed by cyclization is a frequently used method in the synthesis of piperazine-containing drugs. nih.gov
Example of a Multi-step Synthetic Sequence:
Step 1: Aza-Michael Addition: A chiral diamine is reacted with an acrylate (B77674) derivative (e.g., methyl acrylate) to form a linear adduct. rsc.org
Step 2: Acylation: The secondary amine of the adduct is acylated with a haloacetyl halide (e.g., chloroacetyl chloride).
Step 3: Intramolecular Cyclization: The terminal primary amine displaces the halide in an intramolecular SN2 reaction to form the piperazinone ring.
Step 4: Deprotection and Salt Formation: Any protecting groups are removed, and the product is treated with hydrochloric acid to yield the final hydrochloride salt.
The final ring-closing step in many piperazinone syntheses is an intramolecular amidation (or lactamization). This reaction forms the crucial amide bond within the six-membered ring. This cyclization can be achieved by activating the carboxylic acid of a linear amino acid precursor and then allowing an appropriately positioned amine to attack it.
For instance, a linear dipeptide precursor can be synthesized, and upon removal of the N-terminal protecting group, the free amine can cyclize onto the C-terminal ester, releasing an alcohol and forming the piperazinone ring. google.com This cyclative release from a solid support is a known method for producing diketopiperazines and can be adapted for piperazinones. nih.gov Intramolecular hydroamination, where an amine adds across a carbon-carbon double bond within the same molecule, is another powerful cyclization strategy for preparing substituted piperazines. organic-chemistry.org
Advanced Catalytic Approaches in Related Piperazine Synthesis
Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. While not always applied directly to Methyl 5-oxo-2-piperazinecarboxylate hydrochloride, these methods are crucial for the synthesis of related piperazine and piperazinone analogs.
Transition-metal catalysis is widely used. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are effective for forming the C-N bonds necessary for constructing the piperazine core. nih.govgyanvihar.org Palladium-catalyzed cyclization of substrates containing a propargyl unit and a diamine component can provide highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Other metals, including ruthenium, iridium, and copper, have also been employed as catalysts in various cyclization and coupling reactions to build the piperazine scaffold. organic-chemistry.orggyanvihar.org
More recently, photoredox catalysis has emerged as a powerful tool. mdpi.com This method uses visible light to initiate reactions and has been applied to the C-H functionalization of piperazines and the synthesis of C2-substituted piperazines via a decarboxylative cyclization process. mdpi.comacs.org Asymmetric catalytic methodologies, such as the iridium- or palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones, provide versatile routes to chiral piperazinones. acs.orgnih.gov
Table 3: Examples of Advanced Catalytic Methods in Piperazine Synthesis
| Catalytic Method | Metal/Catalyst | Reaction Type | Relevance |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | C-N Cross-Coupling | Formation of N-aryl piperazines. nih.gov |
| Wacker-type Cyclization | Palladium | Aerobic Oxidative Cyclization | Synthesis of six-membered nitrogen heterocycles. organic-chemistry.org |
| Asymmetric Hydrogenation | Iridium or Palladium | Reduction | Enantioselective synthesis of chiral piperazin-2-ones. acs.orgnih.gov |
| Photoredox Catalysis | Iridium or Organic Dyes | C-H Functionalization / Annulation | Sustainable synthesis of functionalized piperazines. mdpi.com |
Transition-Metal Catalyzed Hydroamination and Aminoarylation Processes
Transition-metal catalysis offers powerful tools for the construction of nitrogen-containing heterocycles like piperazinones. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a particularly atom-economical method for forming C-N bonds.
Early transition metals (groups 3-5, lanthanides) and main group metals (groups 1, 2, and 13) are known to catalyze hydroamination reactions. vtt.fi These catalysts typically operate by activating the amine to form a metal-amido or metal-imido species. vtt.fi While highly effective for certain substrates, the application of these early transition metals in the synthesis of complex piperazinones can be challenging.
Late transition metals (groups 7-12) have also been explored for intramolecular hydroamination of aminoalkynes to produce cyclic structures. acs.org For instance, iridium and rhodium complexes have been successfully employed in an enantioselective reductive amination and amidation cascade reaction between alkyl diamines and α-ketoesters to afford chiral piperazinones. nih.gov This method's success is dependent on the choice of metal, with iridium being optimal for disubstituted diamines and rhodium for monosubstituted ones, highlighting the fine-tuning possible with transition-metal systems. nih.gov
A transition-metal-free approach has also been reported for a cascade azide-alkyne cycloaddition/hydroamination reaction to construct triazole-fused piperazin-2-ones, demonstrating the potential for divergent synthesis of complex heterocyclic systems. rsc.org
Palladium-Catalyzed Reactions
Palladium catalysts are particularly versatile in the synthesis of piperazine and piperazinone derivatives. nih.govorganic-chemistry.org A key strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method is significant as it allows for the efficient creation of stereochemically defined piperazinone cores. dicp.ac.cnrsc.org
Another innovative approach is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. nih.govacs.org This methodology allows for the modular synthesis of highly substituted piperazines and piperazinones under mild conditions, with high yields and excellent control over stereo- and regiochemistry. nih.govacs.org The versatility of palladium catalysis is further demonstrated in its ability to facilitate the mono N-arylation of piperazine, a crucial step in the synthesis of complex pharmaceutical agents. researchgate.net
The general applicability of palladium catalysis is also evident in its use for the aerobic amination of sterically hindered and electron-rich aryl chlorides, providing an efficient route to arylpiperazines. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Reactions for Piperazinone Synthesis
| Reaction Type | Catalyst System | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Palladium complex | Pyrazin-2-ols | Chiral piperazin-2-ones | High diastereo- and enantioselectivity | dicp.ac.cnrsc.org |
| Decarboxylative Cyclization | Pd(0) with phosphine (B1218219) ligand | Propargyl carbonates and bis-nitrogen nucleophiles | Substituted piperazines and piperazinones | Mild conditions, high yield, modular | nih.govacs.org |
| Mono N-Arylation | Pd(0) | Piperazine and aryl halides | N-arylpiperazines | Applicable to complex syntheses | researchgate.net |
Organocatalytic Methods for Chiral Piperazinones
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of potentially toxic and expensive metals. In the context of piperazinone synthesis, organocatalysts have been successfully employed to create chiral scaffolds with high enantioselectivity.
A notable example is the use of a modified quinine (B1679958) organocatalyst in a one-pot, three-step domino reaction to produce chiral morpholinones and piperazinones. thieme-connect.com This process begins with a Knoevenagel condensation, followed by an asymmetric epoxidation, and culminates in a domino ring-opening cyclization with a diamine to furnish the desired piperazinone. thieme-connect.com This method offers high stereoselectivity, with reported enantiomeric excesses (ee) up to 95%. thieme-connect.com
Furthermore, ureidoaminal-derived Brønsted bases have been shown to be effective catalysts in the Michael addition of bicyclic acylpyrrol lactims to nitroolefins. nih.gov This reaction produces chiral pyrrolodiketopiperazines, demonstrating the utility of organocatalysis in constructing complex, fused heterocyclic systems. nih.gov The development of novel chiral amine catalysts, often derived from amino acids, continues to expand the scope and applicability of organocatalytic methods in the synthesis of chiral piperazines and their derivatives. clockss.org
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency and scalability of synthetic routes to this compound and its analogs are critically dependent on the optimization of reaction conditions. Modern techniques such as microwave-assisted synthesis and statistical design of experiments (DoE) play a pivotal role in accelerating this optimization process.
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis has gained significant traction as a method to dramatically reduce reaction times, often from hours or days to mere minutes, while also potentially increasing product yields and purity. thieme-connect.comnih.govresearchgate.net The application of microwave irradiation has been successfully demonstrated in the synthesis of various piperazinone and related heterocyclic scaffolds.
For instance, the liquid-phase combinatorial synthesis of quinoxaline-2-ones, a class of benzopiperazinones, was significantly accelerated using microwave heating. thieme-connect.comresearchgate.net Reactions that typically required several days under conventional heating were completed within minutes. thieme-connect.com Similarly, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters under solvent-free conditions was efficiently achieved through microwave irradiation, offering an environmentally friendly and rapid alternative to thermal methods. researchgate.net
Comparative studies between conventional and microwave heating methods for the synthesis of 1,3,5-triazine (B166579) derivatives containing piperazine moieties revealed that the microwave approach led to higher yields and a 90-95% reduction in reaction time. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Class | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Quinoxaline-2-ones | Several days | Several minutes | Not specified | thieme-connect.com |
| 1,3,5-Triazinyl piperazines | Not specified | 90-95% reduction | Increased yield | nih.gov |
| 2,5-Piperazinediones | 2 hours (thermal) | 5 minutes | Similar to improved yield | researchgate.net |
Statistical Design of Experiments (DoE) in Chemical Synthesis
Design of Experiments (DoE) is a powerful statistical tool for the systematic and efficient optimization of chemical reactions. sci-hub.sersc.org Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous investigation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) and their interactions. sci-hub.senih.govresearchgate.net This leads to a more comprehensive understanding of the reaction landscape and facilitates the rapid identification of optimal conditions with fewer experiments. sci-hub.senih.gov
Chemical Reactivity and Derivatization Studies of Methyl 5 Oxo 2 Piperazinecarboxylate Hydrochloride
Ester Hydrolysis and Amide Bond Formation
The methyl ester group in Methyl 5-oxo-2-piperazinecarboxylate hydrochloride is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This reaction is a fundamental transformation in organic synthesis. google.com The rate of hydrolysis can be influenced by pH and the presence of catalysts. For instance, the hydrolysis of various aminoalkyl esters has been shown to follow pseudo-first-order kinetics, with the stability of the ester being pH-dependent. nih.gov
The resulting carboxylic acid from hydrolysis, or the parent ester itself, can be utilized in amide bond formation. Direct amidation of esters with amines, sometimes facilitated by catalysts or performed in water at elevated temperatures, is a common method for synthesizing amides. researchgate.netgoogle.com This reaction is crucial for building larger molecules and is frequently employed in the synthesis of pharmaceuticals. nih.govacgpubs.orggoogle.com For example, piperazine (B1678402) derivatives can be acylated to form amides, a reaction often used to introduce diverse functional groups. ambeed.comcolab.ws
Table 1: Potential Reactions of the Ester Group
| Reaction Type | Reagents/Conditions | Expected Product |
| Ester Hydrolysis | Aqueous acid or base | 5-Oxo-2-piperazinecarboxylic acid |
| Amide Formation | Amine, heat/catalyst | N-substituted 5-oxo-2-piperazinecarboxamide |
Functional Group Interconversions on the Piperazine Core
The piperazine core of the molecule possesses two nitrogen atoms, one of which is part of a lactam and the other a secondary amine. These nitrogen atoms are key sites for functionalization.
Alkylation and Acylation Reactions
The secondary amine (at the N4 position) is nucleophilic and can readily undergo alkylation and acylation reactions.
Alkylation: This involves the reaction with alkyl halides or other alkylating agents to introduce alkyl groups onto the nitrogen atom. ambeed.com N-alkylation is a common strategy in the synthesis of various piperazine-containing drugs. mdpi.com The reaction of piperazine with alkene oxides also serves as a method for monoalkylation. acs.org Furthermore, photoredox catalysis has emerged as a method for the site-selective C-H alkylation of piperazine compounds, offering a way to functionalize the carbon backbone of the ring. acs.orgmdpi.com Asymmetric allylic alkylation has also been employed for the enantioselective synthesis of piperazin-2-ones. nih.govresearchgate.net
Acylation: The secondary amine can react with acyl halides or acid anhydrides to form amides. ambeed.com This is a versatile method for introducing a wide range of substituents. Selective mono-acylation of piperazine can be achieved using techniques like ionic immobilization. colab.ws
Reduction and Oxidation Pathways
Reduction: The lactam carbonyl group can potentially be reduced. For instance, the reduction of piperazinediones with reagents like lithium aluminum hydride can yield the corresponding piperazines. rsc.orgrsc.org
Oxidation: The piperazine ring can undergo oxidation. The nitrogen atoms can be oxidized to form N-oxides. ambeed.com Studies on the atmospheric oxidation of piperazine have shown that it can react with hydroxyl radicals, leading to both N-H and C-H abstraction and the formation of various oxidation products. nih.govnih.gov The oxidation of piperazine can also be catalyzed by metal ions such as copper. utexas.eduresearchgate.net
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the piperazine ring in electrophilic and nucleophilic substitution reactions is a key aspect of its chemistry.
Nucleophilic Substitution: The secondary amine of the piperazine ring is a potent nucleophile and can participate in nucleophilic substitution reactions. For example, piperazines can react with aryl halides in palladium-catalyzed Buchwald-Hartwig coupling reactions or aromatic nucleophilic substitutions on electron-deficient arenes to form N-arylpiperazines. mdpi.comresearchgate.net They can also undergo nucleophilic substitution on alkyl halides. nih.govnih.gov
Electrophilic Substitution: While the nitrogen atoms are the primary sites of reactivity, functionalization at the carbon atoms of the piperazine ring is also possible. Direct functionalization at the carbon atoms can be challenging but has been achieved through methods like direct C-H lithiation followed by reaction with an electrophile. mdpi.comacs.orgresearchgate.net
Table 2: Potential Reactions of the Piperazine Core
| Reaction Type | Site of Reaction | Reagents/Conditions | Potential Product Type |
| N-Alkylation | Secondary Amine | Alkyl halide, base | N4-Alkyl-5-oxo-2-piperazinecarboxylate |
| N-Acylation | Secondary Amine | Acyl halide, base | N4-Acyl-5-oxo-2-piperazinecarboxylate |
| Reduction | Lactam Carbonyl | Reducing agent (e.g., LiAlH4) | Substituted piperazine-2-carboxylate |
| Oxidation | Nitrogen/Carbon atoms | Oxidizing agent | N-oxides or C-oxidized products |
| Nucleophilic Substitution | Secondary Amine | Aryl/Alkyl halide, catalyst | N4-Aryl/Alkyl derivatives |
| C-H Functionalization | Carbon atom α to N | Lithiating agent, electrophile | C-Substituted derivatives |
Stereoselective Transformations and Chiral Pool Applications
"this compound" is a chiral molecule. This chirality is a crucial feature, as stereochemistry often plays a critical role in the biological activity of pharmaceutical compounds.
Enantioselective Modifications
Starting with an enantiomerically pure form of this compound allows for the synthesis of other chiral molecules while retaining the original stereocenter. This approach is a cornerstone of modern asymmetric synthesis.
The piperazine scaffold itself is a valuable component of the "chiral pool," which consists of readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. rsc.orgrsc.org For example, chiral amino acids can be used to synthesize enantiomerically pure piperazine derivatives. nih.gov
Various stereoselective reactions can be applied to piperazine-based structures. Catalytic asymmetric synthesis methods have been developed for producing carbon-substituted piperazines and related heterocycles. rsc.org For instance, asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones. nih.gov Furthermore, enantiopure piperazines can be synthesized through the asymmetric lithiation and subsequent trapping of N-Boc protected piperazines. acs.org These methods enable the creation of specific stereoisomers of substituted piperazines, which is essential for developing compounds with desired pharmacological properties. figshare.com
Diastereoselective Synthesis
The introduction of stereocenters with a high degree of control is a critical aspect of modern synthetic organic chemistry, particularly in the preparation of biologically relevant molecules. In the context of this compound, diastereoselective synthesis aims to control the relative stereochemistry of substituents on the piperazinone ring. Research in this area often leverages existing stereocenters, either from chiral starting materials or introduced during the synthesis, to direct the formation of new stereocenters.
One notable strategy for achieving diastereoselectivity in the synthesis of related 5-oxopiperazine-2-carboxylate systems involves the cyclization of acyclic precursors. For instance, the reaction of a primary amine with methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation with an α-bromo acid chloride and subsequent ring closure, can lead to the formation of substituted 5-oxopiperazine-2-carboxylates. In a specific example, the use of α-bromophenylacetic acid chloride as the acylating agent resulted in the preferential formation of the trans-configured 6-phenyl-5-oxopiperazine-2-carboxylate. rsc.org This outcome suggests that the stereochemistry of the α-bromo acid chloride influences the diastereochemical outcome of the cyclization, favoring the arrangement where the phenyl group and the carboxylate are on opposite faces of the piperazinone ring.
Another powerful method for establishing stereochemistry in piperazinone rings is through the asymmetric hydrogenation of unsaturated precursors. The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org This approach allows for the simultaneous creation of two stereocenters with a high level of control, which can be a highly efficient way to access stereochemically defined piperazinones.
Furthermore, the "chiral pool" approach, which utilizes readily available enantiopure starting materials such as amino acids, is a well-established strategy for the synthesis of chiral heterocycles. nih.govankara.edu.tr By starting with a chiral amino acid, a stereocenter is incorporated into the molecular framework from the outset. This existing stereocenter can then direct the stereochemical course of subsequent reactions, leading to the diastereoselective formation of substituted piperazinones. This methodology is particularly advantageous as it allows for the synthesis of a variety of substituted piperazines with predictable stereochemistry based on the chosen amino acid precursor. nih.gov
The following table summarizes key findings in the diastereoselective synthesis of substituted 5-oxopiperazine-2-carboxylates and related structures, highlighting the reaction type, key reagents, and the observed stereochemical outcome.
| Reaction Type | Key Reagents/Starting Materials | Product Type | Diastereomeric Preference |
| Cyclization | Primary amine, methyl 2-chloro-2-cyclopropylidene-acetate, α-bromophenylacetic acid chloride | 6-phenyl-5-oxopiperazine-2-carboxylate | trans |
| Asymmetric Hydrogenation | Pyrazin-2-ols, Palladium catalyst | Disubstituted piperazin-2-ones | High diastereoselectivity |
| Chiral Pool Synthesis | Amino acids | 5-substituted piperazin-2-yl derivatives | Dependent on amino acid stereochemistry |
Role As a Key Synthetic Intermediate and Chemical Scaffold
Precursor in the Construction of Complex Heterocyclic Systems
Methyl 5-oxo-2-piperazinecarboxylate serves as a valuable precursor for the synthesis of more complex, often fused, heterocyclic systems. The inherent reactivity of the piperazine (B1678402) ring, with its two nitrogen atoms at positions 1 and 4, allows for a variety of chemical transformations to build upon this core structure.
One notable application is in the creation of spirocyclic and bicyclic scaffolds. For instance, research has demonstrated the synthesis of 2-spirocyclopropanated methyl 5-oxopiperazine-2-carboxylates. researchgate.net This transformation introduces a three-membered ring into the structure, significantly altering its three-dimensional conformation and providing a novel scaffold for further chemical exploration. The synthesis of such constrained systems is of particular interest in medicinal chemistry, where rigidification of a molecule can lead to enhanced binding affinity and selectivity for biological targets.
Furthermore, the oxopiperazine core can be a stepping stone to larger, fused ring systems. Through a sequence of reactions, such as peptide coupling followed by cyclization, it is possible to construct octahydropyrazino[1,2-a]pyrazinetrione scaffolds. researchgate.net These intricate, multi-ring systems often mimic the turns and loops of peptides, making them valuable as peptidomimetics in drug discovery.
Building Block for Chemically Diverse Molecular Libraries
The structure of methyl 5-oxo-2-piperazinecarboxylate hydrochloride is well-suited for the generation of chemically diverse molecular libraries. The ability to introduce a wide range of substituents at different positions on the piperazine ring allows for the creation of a large number of distinct compounds from a common starting material. This approach is central to modern drug discovery and chemical biology, where large libraries of compounds are screened to identify molecules with desired biological activities.
The synthesis of such libraries often employs combinatorial chemistry approaches, where different building blocks are systematically combined to generate a vast array of products. The piperazine scaffold of methyl 5-oxo-2-piperazinecarboxylate provides a robust and reliable core upon which this diversity can be built. For example, by varying the amines used in the ring-closing step of its synthesis, a library of 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates with diverse substituents at the R1, R2, and R3 positions can be generated. researchgate.net
Table 1: Examples of Substituent Diversity in 5-Oxopiperazine-2-carboxylate Libraries
| Substituent Position | Example Functional Groups |
| R1 | Alkyl chains, Aryl groups, Heterocyclic moieties |
| R2 | Hydrogen, Methyl, Benzyl (B1604629) |
| R3 | Aliphatic amines, Aromatic amines |
This table illustrates the potential for introducing chemical diversity at various positions of the 5-oxopiperazine-2-carboxylate scaffold, enabling the creation of large and varied molecular libraries.
Incorporation into Scaffolds for Chemical Biology Research (Focusing on Chemical Structure and Synthesis)
In the realm of chemical biology, scaffolds are core molecular frameworks that can be decorated with various functional groups to probe biological systems. Methyl 5-oxo-2-piperazinecarboxylate provides a rigid and synthetically tractable scaffold for the development of such chemical tools. Its ability to mimic peptide structures is a particularly valuable attribute.
The synthesis of rigidified mimics of tripeptides, such as those containing a DGR (Aspartate-Glycine-Arginine) motif, highlights the utility of this scaffold. researchgate.net By incorporating the oxopiperazine core, researchers can create conformationally constrained peptidomimetics. These molecules can be used to study protein-protein interactions, enzyme mechanisms, and other biological processes where the three-dimensional arrangement of amino acid residues is critical.
The synthesis of these complex scaffolds often involves a multi-step sequence. For example, starting from methyl 5-oxo-2-piperazinecarboxylate, a series of reactions including peptide couplings and deprotection steps can lead to the formation of intricate bicyclic structures that present amino acid side chains in a defined spatial orientation. This precise control over molecular architecture is essential for designing effective probes and modulators of biological function.
Regioselective Functionalization of the Piperazine Ring for Scaffold Diversification
A key advantage of the methyl 5-oxo-2-piperazinecarboxylate scaffold is the potential for regioselective functionalization of the two nitrogen atoms within the piperazine ring. The different chemical environments of the N1 and N4 positions allow for the selective introduction of substituents, further expanding the chemical space that can be explored from this single starting material.
A practical example of this regioselectivity is demonstrated in the synthesis of Toll-like receptor 2 (TLR2) modulators. In a synthetic sequence, methyl-5-oxopiperazine-2-carboxylate is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), at low temperature. google.com This selectively deprotonates one of the nitrogen atoms, which then acts as a nucleophile to react with an electrophile, in this case, tert-butyl 4-(bromomethyl)benzoate. google.com This reaction proceeds at the more accessible nitrogen, allowing for the controlled introduction of a specific substituent at a defined position. google.com
Table 2: Reagents for Regioselective Functionalization
| Reagent | Role | Outcome |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong, non-nucleophilic base | Selective deprotonation of a piperazine nitrogen |
| tert-butyl 4-(bromomethyl)benzoate | Electrophile | Introduction of a substituted benzyl group |
This table outlines the roles of key reagents in a regioselective functionalization reaction of the methyl 5-oxopiperazine-2-carboxylate scaffold, leading to the diversification of the molecular structure.
This ability to selectively modify the piperazine ring is crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically altering the substituents at each nitrogen, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their potency, selectivity, and pharmacokinetic profiles.
This compound is a testament to the power of heterocyclic scaffolds in modern organic and medicinal chemistry. Its utility as a precursor for complex heterocyclic systems, a building block for diverse molecular libraries, a core scaffold for chemical biology, and a platform for regioselective functionalization underscores its importance as a key synthetic intermediate. The continued exploration of the reactivity and applications of this versatile compound is poised to yield further innovations in the design and synthesis of novel molecules with significant scientific and therapeutic potential.
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Analysis
Spectroscopic methods are fundamental to elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 5-oxo-2-piperazinecarboxylate hydrochloride would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide information about the electronic environment and neighboring protons.
Expected ¹H NMR Data:
A hypothetical data table is presented below to illustrate the expected format.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.8 | s | 3H | O-CH₃ |
| ~4.2 | m | 1H | H-2 |
| ~3.2-3.6 | m | 4H | H-3, H-6 |
| ~8.0-9.0 | br s | 2H | NH |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shift of these peaks would indicate the type of carbon (e.g., carbonyl, ester, aliphatic).
Expected ¹³C NMR Data:
A hypothetical data table is presented below to illustrate the expected format.
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~170 | C=O (ester) |
| ~165 | C=O (amide) |
| ~55 | O-CH₃ |
| ~50 | C-2 |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.
ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique would likely be used to observe the protonated molecule [M+H]⁺.
HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For C₆H₁₀N₂O₃, the expected exact mass of the free base would be 158.0691 g/mol . The hydrochloride salt would not typically be observed directly in the mass spectrum under standard ESI conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Data:
A hypothetical data table is presented below to illustrate the expected format.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400-3200 | Strong, broad | N-H stretching (amide and amine HCl) |
| ~3000-2800 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1680 | Strong | C=O stretching (amide) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C-2 position. It would also reveal the preferred conformation of the piperazine (B1678402) ring in the solid state. To date, no public crystal structure data for this compound has been found.
Chromatographic Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique to determine the purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound of interest can be separated from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram. For determining the enantiomeric excess, a chiral stationary phase would be required to separate the (R) and (S) enantiomers. No specific HPLC methods for the analysis of this compound are currently published.
Gas Chromatography (GC) and Derivatization Strategies
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its polarity, low volatility, and the presence of active hydrogen atoms on the piperazine ring, which can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is an essential step to increase the compound's volatility and thermal stability. youtube.com
Common derivatization strategies for compounds containing amine and carboxylate functionalities, such as Methyl 5-oxo-2-piperazinecarboxylate, involve acylation or silylation. jfda-online.com Acylation, for instance with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), targets the secondary amine in the piperazine ring. This process replaces the active hydrogen with a non-polar acyl group, thereby reducing intermolecular hydrogen bonding and increasing volatility. oup.com Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method that can derivatize both the amine and the ester functionalities, further enhancing the compound's suitability for GC analysis.
Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane stationary phase, is often suitable for separating a wide range of derivatized compounds. oup.com
Below is a hypothetical data table outlining a potential GC-MS method for the analysis of a silylated derivative of Methyl 5-oxo-2-piperazinecarboxylate.
Table 1: Illustrative GC-MS Parameters for Derivatized Methyl 5-oxo-2-piperazinecarboxylate
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
This method would allow for the separation of the derivatized analyte from potential impurities and provide a characteristic mass spectrum for structural confirmation. researchgate.net The retention time and fragmentation pattern would serve as key identifiers for Methyl 5-oxo-2-piperazinecarboxylate in a given sample.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Methyl 5-oxo-2-piperazinecarboxylate possesses a chiral center at the second carbon of the piperazine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. In pharmaceutical contexts, it is often crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological activities. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.com
SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO₂ contribute to high chromatographic efficiency and rapid column equilibration. chromatographyonline.com To achieve chiral separation, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com For compounds containing amino groups, crown ether-based CSPs can also be highly effective. chromatographyonline.combohrium.com
The mobile phase in SFC is typically modified with a small amount of an organic solvent, such as methanol (B129727) or ethanol, to enhance the solubility of the analyte and improve peak shape. tandfonline.com The choice of modifier and the specific CSP are critical parameters that must be optimized to achieve baseline separation of the enantiomers.
The following interactive data table presents a potential set of conditions for the chiral separation of Methyl 5-oxo-2-piperazinecarboxylate enantiomers using SFC.
Table 2: Representative SFC Parameters for Chiral Separation of Methyl 5-oxo-2-piperazinecarboxylate
| Parameter | Condition |
|---|---|
| SFC System | Analytical SFC with backpressure regulator |
| Chiral Stationary Phase | Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA) |
| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Supercritical CO₂ and Methanol with 0.1% Isopropylamine |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
Under these conditions, the two enantiomers of Methyl 5-oxo-2-piperazinecarboxylate would interact differently with the chiral stationary phase, leading to different retention times and enabling their separation and quantification. nih.gov The use of a mass spectrometer as a detector would provide additional confirmation of the identity of the eluted peaks. chromatographyonline.com
Computational and Theoretical Investigations of Methyl 5 Oxo 2 Piperazinecarboxylate Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.
The electronic structure of Methyl 5-oxo-2-piperazinecarboxylate hydrochloride is characterized by the interplay of the amide functionality within the piperazinone ring, the ester group, and the protonated amine. A central aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is typically associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. For a molecule like Methyl 5-oxo-2-piperazinecarboxylate, the HOMO is likely to have significant contributions from the lone pairs of the nitrogen atoms and the oxygen of the carbonyl group. The LUMO, conversely, represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The LUMO is expected to be localized around the carbonyl carbons of both the amide and the ester groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. Computational studies on similar piperazine (B1678402) derivatives often focus on calculating these values to predict reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Piperazine Derivative (Data is hypothetical and for illustrative purposes)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.25 | Localized on C=O groups, indicating sites for nucleophilic attack |
| HOMO | -6.80 | Distributed across N and O atoms, indicating sites for electrophilic attack |
| HOMO-LUMO Gap | 5.55 | Suggests moderate chemical stability |
This interactive table demonstrates typical values obtained from DFT calculations on related heterocyclic compounds.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. rsc.orgnih.gov For this compound, DFT would be instrumental in several areas:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.
Vibrational Frequency Analysis: Predicting the infrared (IR) spectrum of the molecule, which can be used to confirm its structure and identify functional groups.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface. MEP maps use a color scale (typically red for electron-rich, negative potential and blue for electron-poor, positive potential) to identify reactive sites. In this molecule, the carbonyl oxygen atoms would exhibit a negative potential, while the hydrogens on the protonated amine and near the carbonyl groups would show a positive potential. bohrium.com
Natural Bond Orbital (NBO) Analysis: Investigating orbital interactions, such as hyperconjugation, which contribute to the molecule's stability. bohrium.com
DFT calculations on related piperazine-containing compounds have successfully elucidated their structural properties, reactivity, and potential as bioactive agents. bohrium.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.
The six-membered piperazinone ring is not planar and, similar to cyclohexane, can adopt several conformations. The most common and thermodynamically stable conformation for piperazine rings is the chair form. nih.gov However, boat and twist-boat conformations are also possible, though typically higher in energy. nih.gov The presence of substituents—the methyl carboxylate group at the 2-position and the oxo group at the 5-position—influences the conformational preference.
Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers (transition states) that separate them. For Methyl 5-oxo-2-piperazinecarboxylate, key considerations include:
Ring Pucker: The specific chair conformation of the piperazinone ring.
Substituent Orientation: Whether the methyl carboxylate group at the C2 position adopts an axial or equatorial position. Infrared spectroscopy and dipole moment measurements on similar piperazine systems suggest a preference for the equatorial position for N-H groups. rsc.orgrsc.org
Amide Bond Rotation: The rotation around the C-N amide bond is restricted due to its partial double-bond character, which can lead to different rotamers. nih.gov
Molecular dynamics (MD) simulations can be used to explore the conformational landscape over time, providing a dynamic view of how the molecule flexes and transitions between different shapes in solution. nih.gov
Table 2: Representative Energy Differences for Piperazine Ring Conformations (Based on general piperazine studies)
| Conformation | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair | 0.0 | Most stable, staggered arrangement of atoms |
| Twist-Boat | 5.0 - 6.0 | Intermediate energy, avoids flagpole interactions of the boat form |
This interactive table illustrates the typical energy hierarchy for piperazine ring conformations.
Computational methods are invaluable for mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.
For this compound, theoretical calculations could predict pathways for reactions such as:
Hydrolysis: The breakdown of the ester or amide bond under acidic or basic conditions.
N-alkylation or N-acylation: Reactions at the secondary amine position.
Ring-opening reactions: Cleavage of the piperazinone ring.
DFT calculations can locate the transition state structure for each step of a proposed mechanism. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. This approach has been successfully applied to understand the mechanisms of various reactions involving amides and other heterocyclic systems. nih.gov
Mechanistic Insights from Computational Data
By integrating the results from quantum chemical calculations and molecular dynamics, a comprehensive picture of the molecule's reactivity can be formed. For instance, the MEP map can suggest where a nucleophile is most likely to attack, and DFT calculations can then be used to model the entire reaction pathway starting from that initial interaction.
Computational studies on the C-H functionalization of piperazines have used DFT to analyze the electron density of the nitrogen atoms, predicting the ease of forming a radical cation, which is a key step in certain reaction mechanisms. mdpi.com Similarly, investigations into the formation of amides have employed DFT to elucidate complex multi-step catalytic cycles, identifying the rate-determining step and providing guidance for designing more efficient catalysts. nih.gov
For this compound, computational data would provide crucial mechanistic insights into its stability, how it might interact with biological targets, and the pathways through which it might be metabolized or degraded. The combination of electronic structure analysis and conformational dynamics allows for a detailed, atomistic-level understanding that is often inaccessible through experimental means alone.
Future Research Trajectories in the Chemical Development of 2 Oxopiperazinecarboxylate Systems
Development of Novel and Sustainable Synthetic Routes
One promising avenue is the application of cascade reactions , which allow for the formation of multiple chemical bonds in a single, one-pot operation. thieme.deresearchgate.net This approach can significantly reduce the number of synthetic steps, purification procedures, and solvent usage compared to traditional linear syntheses. For instance, a cascade process could be envisioned where acyclic precursors are induced to cyclize and functionalize in a single transformation to yield complex 2-oxopiperazinecarboxylate derivatives. Metal-promoted cascade reactions have already shown utility in the synthesis of piperazin-2-ones, suggesting their potential applicability to carboxylate-substituted analogues. thieme.de
Biocatalysis offers another powerful tool for the sustainable synthesis of chiral 2-oxopiperazinecarboxylates. researchgate.net Enzymes, such as lipases and transaminases, can operate under mild reaction conditions in aqueous media, often exhibiting high levels of stereoselectivity. researchgate.netrsc.org The use of immobilized enzymes, for example, Candida antarctica lipase (B570770) B (CALB), could lead to the development of reusable catalytic systems for the production of enantiomerically pure 2-oxopiperazinecarboxylate building blocks. rsc.org This approach aligns with the principles of green chemistry by reducing the reliance on heavy metal catalysts and organic solvents. nih.gov
Furthermore, the exploration of photoredox catalysis presents an opportunity for the development of green synthetic methods. mdpi.com Visible-light-mediated reactions can enable novel transformations under mild conditions, often with high functional group tolerance. organic-chemistry.org The application of organic photocatalysts could further enhance the sustainability of these methods. mdpi.com
Table 1: Comparison of Potential Sustainable Synthetic Strategies for 2-Oxopiperazinecarboxylate Systems
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Cascade Reactions | Increased efficiency (fewer steps), reduced waste, atom economy. thieme.deresearchgate.net | Requires careful design of substrates and reaction conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.netrsc.org | Enzyme stability and substrate scope can be limiting. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity, potential for green catalysts. mdpi.comorganic-chemistry.org | Catalyst cost and optimization of light source can be factors. |
Exploration of Under-explored Chemical Reactivity Profiles
While the synthesis of the 2-oxopiperazinecarboxylate core has been a primary focus, future research will likely delve deeper into the exploration of its chemical reactivity. A key area of interest is the C-H functionalization of the piperazine (B1678402) ring. nsf.gov This strategy allows for the direct introduction of functional groups onto the carbon framework of the molecule, bypassing the need for pre-functionalized starting materials. nsf.gov Such approaches can provide access to a wider range of derivatives with diverse substitution patterns, which is highly valuable for creating libraries of compounds for screening purposes. nsf.gov
The reactivity of the lactam moiety within the 2-oxopiperazinecarboxylate system also warrants further investigation. Selective reduction, ring-opening reactions, and reactions at the α-carbon to the carbonyl group could provide access to a variety of new and complex heterocyclic structures. Additionally, the interplay between the ester and lactam functionalities could be exploited to direct the regioselectivity of certain transformations.
Advancements in Stereoselective Synthesis of Complex Derivatives
The stereochemistry of 2-oxopiperazinecarboxylate derivatives is crucial for their biological activity. Consequently, the development of advanced stereoselective synthetic methods will continue to be a major research focus. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors represents a powerful strategy for accessing chiral piperazin-2-ones with high enantioselectivity. rsc.org Adapting this methodology to substrates bearing a carboxylate group could provide a direct and efficient route to enantiomerically enriched methyl 5-oxo-2-piperazinecarboxylates.
Another promising approach is the use of chiral catalysts in multicomponent reactions (MCRs). MCRs that assemble the 2-oxopiperazinecarboxylate core from simple, achiral starting materials in the presence of a chiral catalyst could offer a highly efficient and atom-economical route to complex, stereodefined molecules.
Integration of Automated Synthesis and Chemical Informatics
The integration of automated synthesis platforms and chemical informatics tools is set to revolutionize the process of drug discovery and chemical development. For 2-oxopiperazinecarboxylate systems, automated synthesis can be employed to rapidly generate large libraries of analogues for high-throughput screening. This technology allows for the systematic exploration of structure-activity relationships by varying substituents at different positions of the heterocyclic scaffold.
Chemical informatics, including computational modeling and machine learning, can be used to predict the properties and reactivity of novel 2-oxopiperazinecarboxylate derivatives. These tools can help in the design of synthetic targets with desired characteristics and in the optimization of reaction conditions, thereby accelerating the research and development process.
Application in Materials Chemistry and Catalysis (Non-Biological Focus)
Beyond their traditional role in medicinal chemistry, 2-oxopiperazinecarboxylate derivatives have the potential to be explored as building blocks for novel materials and as ligands in catalysis. The rigid heterocyclic core and the presence of multiple functional groups (amide, ester, and secondary amines) make these compounds interesting candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). The specific stereochemistry and functionalization of the piperazine ring could be used to fine-tune the properties of these materials for applications in gas storage, separation, or catalysis.
In the field of catalysis, chiral 2-oxopiperazinecarboxylate derivatives could serve as ligands for asymmetric catalysis. The well-defined stereochemical environment provided by the piperazine scaffold could be exploited to induce high levels of enantioselectivity in a variety of chemical transformations. The modular nature of their synthesis would allow for the facile tuning of the ligand's steric and electronic properties to optimize catalytic performance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-oxo-2-piperazinecarboxylate hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or esterification of piperazine derivatives. For example, analogous compounds (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) are synthesized using nucleophilic reagents like bromine or hexamethylene tetramine under controlled temperatures (60–80°C) . Optimize yields by:
- Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.
- pH control : Maintain acidic conditions (pH 4–5) during hydrochloride salt formation to prevent decomposition .
- Reagent stoichiometry : Ensure a 1.2:1 molar ratio of nucleophile to substrate to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR confirm regiochemistry of the piperazine ring and ester group. For example, piperazine protons resonate at δ 3.2–3.8 ppm in DMSO-d6 .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 263.163 [M+H]) validates molecular weight .
- HPLC : Use a C18 column (acetonitrile/0.1% TFA buffer) to assess purity (>98% by UV at 254 nm) .
Advanced Research Questions
Q. How do substitution reactions at the piperazine ring influence the compound’s bioactivity, and what strategies mitigate undesired byproducts?
- Methodological Answer : Substitutions (e.g., at N-2 or N-3 positions) alter electronic properties and receptor binding. For example:
- Electron-withdrawing groups (e.g., chloro) enhance stability but reduce solubility. Use DFT calculations to predict substituent effects on charge distribution .
- Byproduct mitigation : Introduce protecting groups (e.g., Boc) during functionalization. For instance, tert-butyloxycarbonyl (Boc) protection reduces side reactions during alkylation .
- Reaction monitoring : Employ in-situ IR spectroscopy to track intermediate formation and optimize reaction times .
Q. What are the stability challenges of this compound under varying storage conditions?
- Methodological Answer :
- Hydrolytic degradation : The ester group is prone to hydrolysis in aqueous media. Stability studies (25°C/60% RH) show <5% degradation over 6 months when stored in desiccators with silica gel .
- Thermal stability : TGA-DSC analysis reveals decomposition onset at 180°C. Store below 25°C in amber vials to prevent photolytic cleavage .
- pH-dependent stability : Below pH 3, protonation of the piperazine nitrogen increases solubility but accelerates ester hydrolysis. Use buffered solutions (pH 5–6) for long-term biological assays .
Q. How can researchers validate interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) in PBS buffer (pH 7.4) .
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3SN6) to predict binding poses. Validate with mutagenesis studies on key residues (e.g., Asp113 in GPCRs) .
Q. What structural analogs of this compound show improved pharmacokinetic properties?
- Methodological Answer :
- Ester-to-amide conversion : Replace the methyl ester with a carboxamide group to enhance metabolic stability. For example, ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride exhibits 2× longer plasma half-life in murine models .
- PEGylation : Attach polyethylene glycol (PEG-500) to the piperazine nitrogen to improve aqueous solubility (>50 mg/mL) and reduce renal clearance .
- Prodrug strategies : Synthesize phosphate esters for delayed release in vivo, as demonstrated for similar piperazine derivatives in CNS-targeted therapies .
Methodological Notes
- Synthetic protocols should prioritize anhydrous conditions (e.g., THF, argon atmosphere) to prevent ester hydrolysis .
- Biological assays require validation against negative controls (e.g., 1-(2-methoxyphenyl)piperazine hydrochloride) to exclude off-target effects .
- Data contradiction analysis : Cross-validate HPLC purity results with -NMR integration to resolve discrepancies caused by UV-inactive impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
